2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

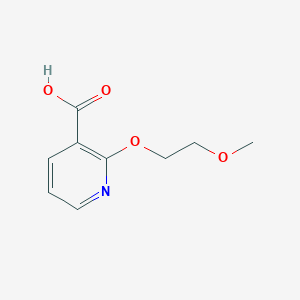

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid, also known as FMOC-L-F-Ac-OH, is a compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of the amino acid phenylalanine and is widely used in the field of peptide chemistry.

Scientific Research Applications

Peptide Synthesis

Fmoc-2-amino-2-furanacetic acid is used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It’s removed under basic conditions, allowing for the addition of the next amino acid in the sequence.

Self-Assembly Studies

Fmoc-modified amino acids, including Fmoc-2-amino-2-furanacetic acid, have eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making these compounds useful for studying self-assembly processes.

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They show distinct potential for applications due to their self-assembly features.

Interaction with Carbon Surfaces

Fmoc-2-amino-2-furanacetic acid has been used in studies of the dynamic interaction of surfactants with carbon surfaces . In these systems, highly conjugated fluorenyl groups and aromatic amino acid side chains interact with the carbon surface, while carboxylate groups provide an overall negative charge.

Identification of Good Surfactants

Fmoc-2-amino-2-furanacetic acid can be used in a straightforward means to identify good surfactants within a library of many candidates . The fully reversible nature of Fmoc-X binding was demonstrated by switching the surface chemistry of carbon substrate through sequential exposure to surfactants with increasing binding energies .

Bio-Templating

The use of biomolecular derived surfactants, such as Fmoc-2-amino-2-furanacetic acid, opens new routes to the dispersion and self-assembly of nanocarbons, including the introduction of switchable chemistries . This approach is important for applications including sensors, stents, and purification of blood .

Mechanism of Action

Target of Action

Fmoc-2-amino-2-furanacetic acid, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid or MFCD03426236, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in various biochemical entities, such as amino acids and peptides .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the process of solid-phase peptide synthesis (SPPS) . In this context, the use of Fmoc as a temporary protecting group for the amine at the N-terminus is very widespread .

Pharmacokinetics

The rapid removal of the fmoc group by a base suggests that it would likely be quickly metabolized in biological systems .

Result of Action

The primary result of the action of Fmoc-2-amino-2-furanacetic acid is the protection of amine groups during organic synthesis . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group . Once the desired reactions have been completed, the Fmoc group can be removed to reveal the original amine group .

Action Environment

The action of Fmoc-2-amino-2-furanacetic acid can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an aqueous medium under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBMJTLDLJORMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CO4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2466040.png)

![2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2466041.png)

![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)

![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466043.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2466049.png)

![[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid](/img/structure/B2466051.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2466052.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2466056.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2466059.png)